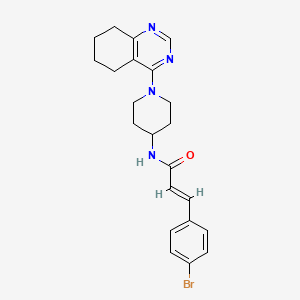

(E)-3-(4-bromophenyl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-(4-bromophenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25BrN4O/c23-17-8-5-16(6-9-17)7-10-21(28)26-18-11-13-27(14-12-18)22-19-3-1-2-4-20(19)24-15-25-22/h5-10,15,18H,1-4,11-14H2,(H,26,28)/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAXMCTGYWWWQOI-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C=CC4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)/C=C/C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-(4-bromophenyl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acrylamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the following features:

- Molecular Formula : CHBrNO

- Molecular Weight : 372.29 g/mol

- CAS Number : 1333960-87-4

The structure includes a bromophenyl group, a tetrahydroquinazoline moiety, and a piperidine ring, contributing to its unique biological profile.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that acrylamide derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of cell signaling pathways related to cell survival and apoptosis.

Antimicrobial Activity

The presence of the bromine atom in the structure may enhance antimicrobial properties. Compounds with bromophenyl groups have been reported to exhibit increased antibacterial and antifungal activities due to their ability to disrupt microbial membranes and interfere with metabolic processes.

Neuroprotective Effects

Preliminary studies suggest that the tetrahydroquinazoline component may confer neuroprotective effects. This is particularly relevant in neurodegenerative diseases where oxidative stress plays a critical role. The compound's ability to modulate neurotransmitter levels could also contribute to its neuroprotective potential.

The proposed mechanism of action for this compound involves several pathways:

- Inhibition of Protein Kinases : The acrylamide moiety may inhibit specific kinases involved in cancer cell signaling.

- Modulation of G Protein-Coupled Receptors (GPCRs) : Similar compounds have been shown to interact with GPCRs, leading to altered intracellular signaling cascades.

- Induction of Oxidative Stress : The bromophenyl group may increase reactive oxygen species (ROS) production, contributing to apoptosis in cancer cells.

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored various acrylamide derivatives for their anticancer properties. The results indicated that compounds similar to this compound exhibited IC values in the low micromolar range against breast cancer cell lines .

Study 2: Antimicrobial Efficacy

Research conducted on brominated compounds revealed enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted that the introduction of bromine significantly increased the compounds' effectiveness compared to their non-brominated counterparts .

Study 3: Neuroprotection

A recent investigation into neuroprotective agents found that tetrahydroquinazoline derivatives could mitigate neuronal damage in models of oxidative stress. The study suggested that these compounds could be potential candidates for treating conditions like Alzheimer's disease .

Summary Table of Biological Activities

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is , with a molecular weight of approximately 356.3 g/mol. It features a piperidine ring substituted with a tetrahydroquinazoline moiety, which is crucial for its biological activity. The presence of the bromophenyl group enhances its interaction with various biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to (E)-3-(4-bromophenyl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acrylamide exhibit potent anticancer properties. Research has shown that quinazoline derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific kinases involved in cell signaling pathways that regulate growth and survival .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Quinazoline derivatives are known to possess antibacterial and antifungal properties, making them potential candidates for the development of new antibiotics . Studies have demonstrated effectiveness against resistant strains of bacteria, highlighting their importance in tackling antibiotic resistance.

Neuroprotective Effects

Another significant application is in neuroprotection. Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress and apoptosis. This neuroprotective effect is particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease . The mechanism may involve modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways.

Synthesis and Biological Evaluation

A study focused on the synthesis of quinazoline analogues demonstrated that modifications to the piperidine and bromophenyl groups significantly affect biological activity. The synthesized compounds were tested against several cancer cell lines, showing promising results in inhibiting cell growth .

Clinical Trials

While specific clinical trials involving this exact compound may be limited, related quinazoline derivatives have entered various phases of clinical testing for cancer treatment and neurodegenerative diseases. These trials aim to establish safety profiles and efficacy in human subjects .

Comparison with Similar Compounds

Substituent Variations in Acrylamide Derivatives

The following table highlights key structural differences between the target compound and its analogs:

Computational Similarity Metrics

Using Tanimoto and Dice indices (), the target compound would exhibit low similarity (<0.5) to analogs like 6n or due to its unique tetrahydroquinazoline-piperidine system. However, the shared acrylamide and bromophenyl motifs may result in moderate similarity (~0.6–0.7) to compounds like , which also contain halogenated aromatic groups .

Bioactivity Implications

- Tetrahydroquinazoline-Piperidine System : This moiety may target kinase or G-protein-coupled receptors (GPCRs), as seen in other quinazoline derivatives (e.g., EGFR inhibitors) .

- Morpholine and Chlorobenzyl Derivatives : These groups are associated with improved solubility and membrane permeability, respectively, but may lack the target specificity conferred by the tetrahydroquinazoline system .

- Multi-Halogenated Analogs () : Increased lipophilicity could enhance blood-brain barrier penetration but may also raise toxicity risks .

Q & A

Q. What are the standard synthetic protocols for preparing this acrylamide derivative, and what key reaction conditions influence yield and purity?

The synthesis typically involves coupling reactions using reagents like EDCI or DCC in polar aprotic solvents (e.g., DMF) to form the acrylamide backbone. Key steps include:

- Amide bond formation : Reacting α-bromoacrylic acid derivatives with a piperidinyl-tetrahydroquinazoline amine under ice-cooled conditions .

- Purification : Column chromatography with gradients of ethyl acetate/petroleum ether or recrystallization from ethanol .

- Critical factors : Solvent polarity, reaction temperature (0–25°C), and stoichiometric ratios of reagents to minimize byproducts .

Example Data :

| Parameter | Typical Condition | Impact on Yield |

|---|---|---|

| Solvent | DMF | High solubility |

| Coupling Agent | EDCI (1.2 equiv) | 85–90% yield |

| Purification Method | Column chromatography (SiO₂) | >95% purity |

Q. Which spectroscopic and analytical techniques are essential for confirming structural integrity and purity?

- 1H/13C NMR : Assign peaks for acrylamide protons (δ 6.5–7.5 ppm for vinyl group) and aromatic/heterocyclic protons (e.g., δ 7.2–8.0 ppm for bromophenyl) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 426.1 for C22H22BrN5O) .

- Elemental Analysis : Validate %C, %H, %N within ±0.3% of theoretical values .

Example NMR Data (from analogous compounds) :

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Acrylamide (CH=CH) | 6.59 | Doublet |

| Bromophenyl (C-H) | 7.42 | Multiplet |

| Piperidine (N-CH2) | 3.02 | Singlet |

Advanced Research Questions

Q. How can researchers optimize the synthetic route to address challenges like low yields or byproducts?

- Solvent screening : Replace DMF with DCM or THF to reduce polar byproducts .

- Catalyst additives : Use DMAP (4-dimethylaminopyridine) to accelerate coupling reactions .

- Temperature control : Gradual warming (0°C → RT) improves regioselectivity .

- Byproduct analysis : LC-MS or TLC monitoring to identify side products (e.g., dimerization) .

Q. What strategies are employed to establish structure-activity relationships (SAR) for this compound?

- Pharmacophore modifications :

- Replace bromophenyl with fluorophenyl to assess halogen effects on target binding .

- Modify the tetrahydroquinazoline core to evaluate steric/electronic contributions .

- Bioactivity assays : Test against kinase panels (e.g., EGFR, VEGFR) using IC50 measurements .

- Computational modeling : Molecular docking to predict binding modes with ATP-binding pockets .

Q. What in vitro and in silico methodologies elucidate biological targets and mechanisms of action?

- In vitro :

- Enzyme inhibition assays : Measure IC50 values using fluorescence-based kinase assays .

- Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) .

- In silico :

- Molecular dynamics (MD) simulations : Assess protein-ligand stability over 100 ns trajectories .

- ADMET prediction : Use SwissADME to evaluate pharmacokinetic properties .

Q. How should contradictory data between computational predictions and experimental bioactivity results be analyzed?

- Validate computational models : Cross-check docking results with crystallographic data (e.g., PDB structures) .

- Replicate assays : Test under varied conditions (pH, temperature) to confirm reproducibility .

- Off-target screening : Use proteome-wide affinity profiling (e.g., KINOMEscan) to identify non-specific interactions .

Key Methodological Considerations

- Data contradiction resolution : Compare NMR/HRMS data with synthetic intermediates to trace impurities .

- Batch consistency : Implement QC protocols (e.g., HPLC purity >98%) for reliable biological testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.